Cas no 1246820-19-8 (Loxapine-d8 Hydrochloride)

Loxapine-d8 Hydrochloride is a deuterated analog of Loxapine Hydrochloride, where eight hydrogen atoms are replaced with deuterium. This isotopic labeling enhances the compound's utility in pharmacokinetic and metabolic studies by improving detection sensitivity and stability in mass spectrometry and NMR analyses. The incorporation of deuterium reduces metabolic degradation, allowing for more accurate tracing of drug pathways and metabolite identification. Loxapine-d8 Hydrochloride is particularly valuable in research involving the antipsychotic agent Loxapine, facilitating precise quantification in biological matrices. Its high isotopic purity and chemical consistency ensure reliable performance in analytical applications, making it a critical tool for advanced pharmaceutical and clinical investigations.
Loxapine-d8 Hydrochloride structure
Loxapine-d8 Hydrochloride structure
Product Name:Loxapine-d8 Hydrochloride
CAS No:1246820-19-8
MF:C18H19Cl2N3O
MW:372.318255662918
CID:1063029
PubChem ID:71749744
Update Time:2025-05-23

Loxapine-d8 Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Loxapine-d8 Hydrochloride
    • 8-chloro-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine,hydrochloride
    • Loxapine-d8 Hydrochl
    • 2-Chloro-11-(4-methyl-1-piperazinyl)dibenz[b,f][1,4]oxazepine-d8 Hydrochloride
    • Oxilapine-d8 Hydrochloride
    • S-805-d8 Hydrochloride
    • SUM-3170-d8 Hydrochloride
    • 1246820-19-8
    • Loxapine-d8 (hydrochloride)
    • HY-17390BS
    • 8-chloro-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine;hydrochloride
    • DTXSID50857920
    • Loxapine-d8 Hydrochloride (Major)
    • J-005143
    • CS-0200901
    • 2-Chloro-11-[4-methyl(~2~H_8_)piperazin-1-yl]dibenzo[b,f][1,4]oxazepine--hydrogen chloride (1/1)
    • DA-75091
    • Inchi: 1S/C18H18ClN3O.ClH/c1-21-8-10-22(11-9-21)18-14-12-13(19)6-7-16(14)23-17-5-3-2-4-15(17)20-18;/h2-7,12H,8-11H2,1H3;1H/i8D2,9D2,10D2,11D2;
    • InChI Key: JSXBVMKACNEMKY-KTSBLNPMSA-N
    • SMILES: ClC1C=CC2=C(C=1)C(=NC1C=CC=CC=1O2)N1C([2H])([2H])C([2H])([2H])N(C)C([2H])([2H])C1([2H])[2H].Cl

Computed Properties

  • Exact Mass: 371.14100
  • Monoisotopic Mass: 371.1407316g/mol
  • Isotope Atom Count: 8
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 1
  • Complexity: 450
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 28.1Ų

Experimental Properties

  • Melting Point: 160-164°C
  • PSA: 28.07000
  • LogP: 3.88480

Loxapine-d8 Hydrochloride Pricemore >>

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Additional information on Loxapine-d8 Hydrochloride

Loxapine-d8 Hydrochloride: A Comprehensive Overview

Loxapine-d8 Hydrochloride, identified by the CAS number 1246820-19-8, is a synthetic compound that has garnered significant attention in the fields of pharmacology and analytical chemistry. This compound is a deuterated derivative of loxapine, a well-known antipsychotic medication. The deuterium substitution in the d8 variant introduces unique properties that make it valuable for research and development purposes.

The CAS number 1246820-19-8 is a crucial identifier for this compound, ensuring its accurate identification in scientific literature and regulatory documents. Loxapine-d8 Hydrochloride is primarily used as an internal standard in mass spectrometry (MS) analyses, particularly in metabolomics and pharmacokinetic studies. Its deuterated nature enhances its stability and distinguishes it from the non-deuterated counterpart, making it ideal for tracing and quantifying loxapine in biological samples.

Recent advancements in mass spectrometry have further highlighted the utility of Loxapine-d8 Hydrochloride. Researchers have employed this compound to study the pharmacokinetics of loxapine in various animal models, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are pivotal for optimizing drug delivery systems and understanding potential drug-drug interactions.

In addition to its role as an internal standard, Loxapine-d8 Hydrochloride has been explored for its potential therapeutic applications. Preclinical studies suggest that the deuterium substitution may influence the compound's pharmacokinetics, potentially leading to improved efficacy or reduced side effects compared to the non-deuterated form. However, further clinical trials are required to validate these findings.

The synthesis of Loxapine-d8 Hydrochloride involves a multi-step process that incorporates deuterium into specific positions of the loxapine molecule. This process requires precise control to ensure high purity and stability of the final product. Recent innovations in synthetic chemistry have made this process more efficient, reducing production costs and increasing accessibility for researchers.

In terms of safety and handling, Loxapine-d8 Hydrochloride is classified as a non-hazardous chemical under standard laboratory conditions. Proper storage and handling protocols are recommended to maintain its stability and prevent contamination. Its non-toxic nature makes it suitable for use in a wide range of research settings.

The integration of Loxapine-d8 Hydrochloride into modern analytical workflows has significantly improved the accuracy and reproducibility of metabolomic studies. By serving as an internal standard, it helps researchers account for variability introduced during sample preparation and analysis, ensuring more reliable results.

In conclusion, Loxapine-d8 Hydrochloride, with its unique properties and versatile applications, continues to be an essential tool in pharmaceutical research. As advancements in mass spectrometry and synthetic chemistry unfold, its role in drug discovery and development is expected to expand further.

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